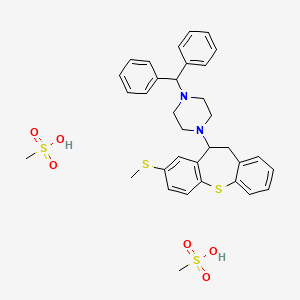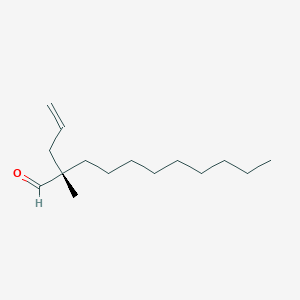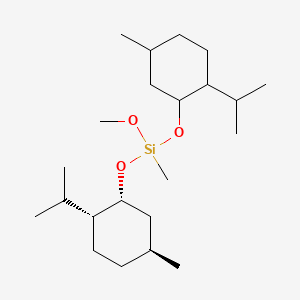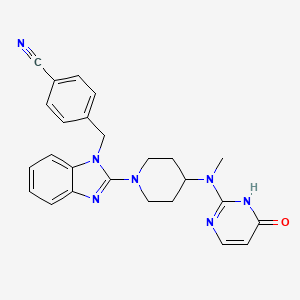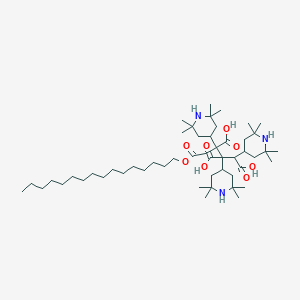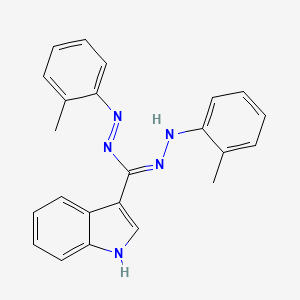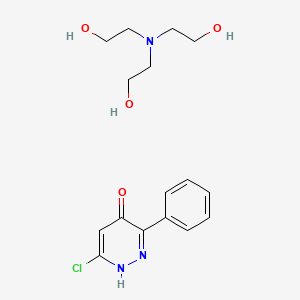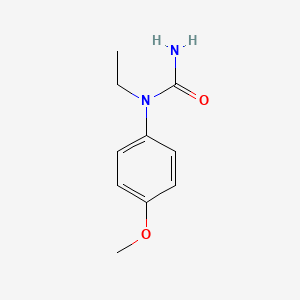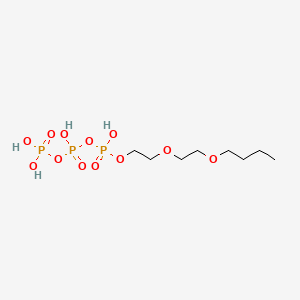
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C8H21O12P3. It is composed of 21 hydrogen atoms, 8 carbon atoms, 12 oxygen atoms, and 3 phosphorus atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester typically involves the reaction of triphosphoric acid with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, triphosphoric acid and 2-(2-butoxyethoxy)ethanol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce simpler esters. Substitution reactions can result in a variety of substituted esters .
Applications De Recherche Scientifique
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release triphosphoric acid and 2-(2-butoxyethoxy)ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorous acid tris[2-(2-butoxyethoxy)ethyl] ester: Similar in structure but with different functional groups.
Triphosphoric acid, 2-(2-ethoxyethoxy)ethyl ester: Similar ester but with ethoxy groups instead of butoxy groups.
Uniqueness
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
69070-59-3 |
|---|---|
Formule moléculaire |
C8H21O12P3 |
Poids moléculaire |
402.17 g/mol |
Nom IUPAC |
[2-(2-butoxyethoxy)ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O12P3/c1-2-3-4-16-5-6-17-7-8-18-22(12,13)20-23(14,15)19-21(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
Clé InChI |
MYITZJGIAVHCPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
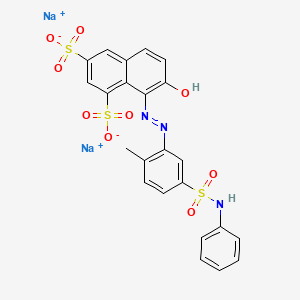
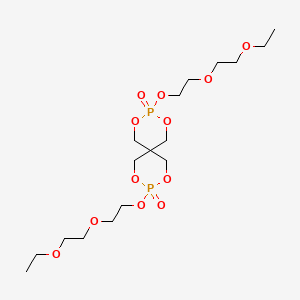
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
